molecular formula C8H8N2O3 B8517059 Methyl 5-(2-oxoethyl)pyrazine-2-carboxylate

Methyl 5-(2-oxoethyl)pyrazine-2-carboxylate

Cat. No. B8517059
M. Wt: 180.16 g/mol
InChI Key: XZFHNKBIZYZLEW-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A solution of 5-(2-dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester (prepared as in Example 41, 600 mg, 2.9 mmol) in benzene (5 mL) was treated with a solution of a 1M aqueous hydrochloric acid solution (5 mL) and water (5 mL) and then stirred vigorously at 50° C. for 60 min. The mixture was cooled and then treated with sodium chloride (2 g). The mixture was extracted with benzene (3×25 mL). Each extract was washed with a saturated aqueous sodium chloride solution (2×20 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 5-(2-oxo-ethyl)-pyrazine-2-carboxylic acid methyl ester (295 mg, 56%) as yellow crystals.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([CH:11]=[CH:12]N(C)C)=[CH:7][N:6]=1)=[O:4].Cl.[OH2:17].[Cl-].[Na+]>C1C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([CH2:11][CH:12]=[O:17])=[CH:7][N:6]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)C=CN(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred vigorously at 50° C. for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with benzene (3×25 mL)
WASH
Type
WASH
Details
Each extract was washed with a saturated aqueous sodium chloride solution (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 295 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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